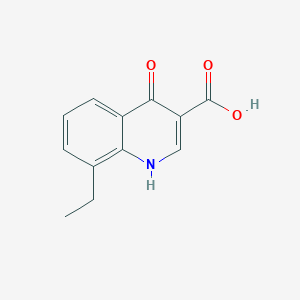

8-Ethyl-4-hydroxyquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

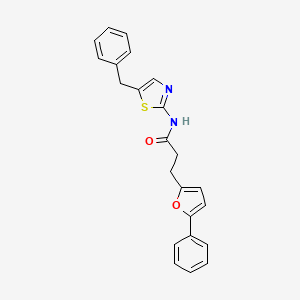

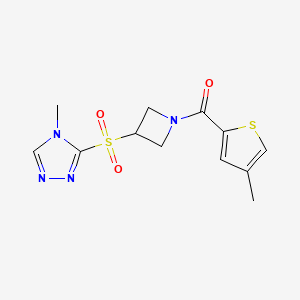

8-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the empirical formula C12H11NO3 . It has a molecular weight of 217.22 . The compound is typically available in solid form .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline backbone with an ethyl group at the 8-position, a hydroxy group at the 4-position, and a carboxylic acid group at the 3-position . The SMILES string representation of the molecule is O=C(O)C1=C(O)C2=CC=CC(CC)=C2N=C1 .Physical and Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I have access to.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Properties

The synthesis of ethyl esters of 1-alkyl(or aryl)-2-oxo-4-hydroxyquinoline-3-carboxylic acids and their derivatives has been improved, offering potential in exploring anticoagulant, analgesic, and anti-inflammatory activities. This advancement in synthetic methodologies opens new avenues for the development of therapeutics based on quinoline derivatives (Ukrainets et al., 1994).

Antibacterial Activity

Innovative optically pure α-amino acid functionalised-7-trifluoromethyl substituted quinolone derivatives, prepared from 3-amino benzotrifluoride and EMME, exhibit promising antibacterial activity. This reveals the potential of such derivatives in combating bacterial infections, highlighting the role of quinoline compounds in the development of new antimicrobial agents (Lingaiah et al., 2012).

Photolabile Protecting Groups

The synthesis and photochemistry of a photolabile protecting group based on 8-bromo-7-hydroxyquinoline for carboxylic acids demonstrate greater efficiency and sensitivity for in vivo applications. This offers a significant tool for controlled release and study of biological messengers in research, showcasing the versatile applications of hydroxyquinoline derivatives in biochemical studies (Fedoryak & Dore, 2002).

Antifungal and Analogs of Nalidixic Acid

Research into the synthesis and antibacterial activities of 4-hydroxyquinoline-3-carboxylic acid derivatives containing pyrrole or 2,5-dimethylpyrrole group at the 6 position offers insights into the development of nalidixic acid analogs. This work contributes to the understanding of quinoline derivatives in developing novel antibacterial and antifungal agents (Corelli et al., 1983).

Structure-Activity Relationships

Studies on the antibacterial activity of monosubstituted and polysubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids offer valuable data on structure-activity relationships. These findings are crucial for the design and synthesis of more potent antibacterial agents based on quinoline structures (Koga et al., 1980).

Eigenschaften

IUPAC Name |

8-ethyl-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-7-4-3-5-8-10(7)13-6-9(11(8)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXADUGUMNZZHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2810378.png)

![6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2810379.png)

![4-[6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2810381.png)

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2810382.png)

![N-[cyano(2-fluorophenyl)methyl]-1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2810385.png)

![1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2810389.png)

![Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2810393.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2810395.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2810398.png)